
Homoisocitrate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homoisocitrate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of a homoisocitric acid. It is a conjugate acid of a homoisocitrate(2-).
Aplicaciones Científicas De Investigación
Role in Lysine Biosynthesis
Homoisocitrate dehydrogenase (HIcDH) plays a crucial role in the alpha-aminoadipate pathway for lysine biosynthesis in fungi, yeast, and certain bacteria. This enzyme catalyzes the conversion of homoisocitrate to alpha-ketoadipate, using NAD as an oxidizing agent. The chemical mechanism of HIcDH has been explored in detail, shedding light on the pH dependence of kinetic parameters and the enzyme's role in shuttle proton transfer during the oxidation process (Lin et al., 2008).
Potential in Antifungal Research
The inhibition of homoisocitrate dehydrogenase has been identified as a potential antifungal strategy. Inhibitors such as thiahomoisocitrate have shown strong competitive inhibitory activity against this enzyme, suggesting a role in antifungal drug development (Yamamoto & Eguchi, 2008).
Insights into Enzyme Substrate Specificity
Research into substrate specificity and inhibitor design of homoisocitrate dehydrogenase has provided insights into enzyme kinetics and the development of specific inhibitors. Understanding the enzyme's substrate specificity has implications for targeted drug design (Yamamoto et al., 2007).
Enzymatic Activity and Structure
Studies on the enzymatic activity and structure of homoisocitrate dehydrogenase from various sources, such as yeast and thermophilic bacteria, have revealed detailed information about the enzyme's molecular mass, activity, and reaction kinetics. This knowledge is crucial for understanding the enzyme's role in metabolic pathways and its potential applications in biotechnology and medicine (Rowley & Tucci, 1970).
Microscale Chemistry in Synthesis
Microscale chemistry experiments have demonstrated the significance of this field in synthesizing compounds like homocitrate, highlighting its importance in probative scientific research and as a supplement to conventional chemical research methods (Zeng-chun, 2002).
Propiedades
Nombre del producto |
Homoisocitrate(1-) |
|---|---|
Fórmula molecular |
C7H9O7- |
Peso molecular |
205.14 g/mol |
Nombre IUPAC |
hydron;1-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-1 |
Clave InChI |
OEJZZCGRGVFWHK-UHFFFAOYSA-M |
SMILES canónico |
[H+].[H+].C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



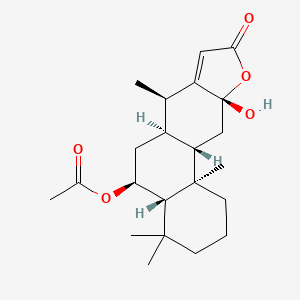
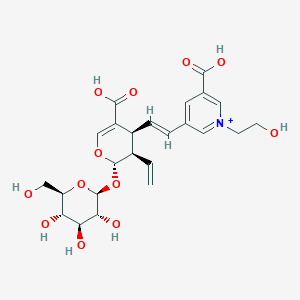

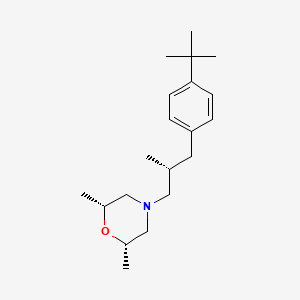
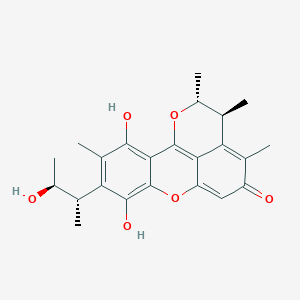
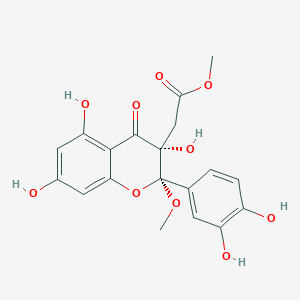
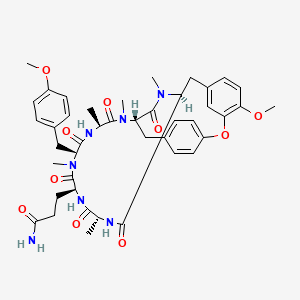
![N-(2-Methoxyethyl)-4-[(6-Pyridin-4-Ylquinazolin-2-Yl)amino]benzamide](/img/structure/B1263992.png)

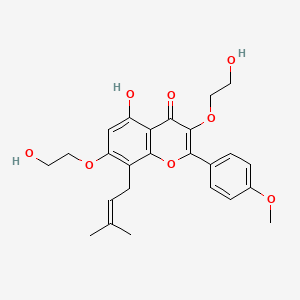
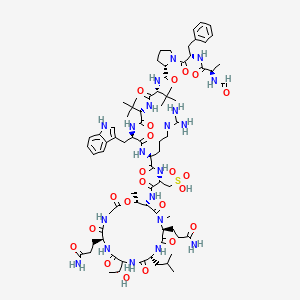

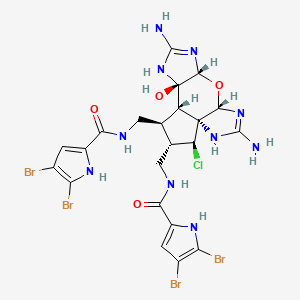
![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)